1H-Indene-3-acetic acid can be derived from various synthetic pathways involving indene or its derivatives. It is classified as a monocarboxylic acid due to the presence of a carboxylic acid group. In chemical databases, it is often referenced under identifiers such as PubChem CID 3014022 and ChEBI ID 9352, indicating its significance in chemical research and applications .
The synthesis of 1H-Indene-3-acetic acid can be achieved through several methods, primarily involving the reaction of indene derivatives with acetic anhydride or acetic acid in the presence of catalysts. A common synthetic route includes:
In one method described in literature, indene was reacted with acetic anhydride in the presence of a catalyst to yield 1H-Indene-3-acetic acid with moderate yields. The reaction conditions were optimized for time and temperature to enhance product formation and purity .
The molecular structure of 1H-Indene-3-acetic acid features an indene ring system with a carboxylic acid group at the 3-position. The key structural parameters include:
The compound exhibits characteristic functional groups that influence its chemical behavior and interactions.
1H-Indene-3-acetic acid participates in various chemical reactions typical for carboxylic acids, including:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties .
The mechanism of action for 1H-Indene-3-acetic acid primarily relates to its role as a non-steroidal anti-inflammatory drug (NSAID). It is thought to exert its effects through inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. This action is crucial in therapeutic applications where inflammation reduction is desired.
Data from studies indicate that compounds related to 1H-Indene-3-acetic acid exhibit significant anti-inflammatory activity, making them potential candidates for pain management therapies .
1H-Indene-3-acetic acid has several notable physical properties:
The chemical properties include:
These properties are essential for understanding how the compound interacts in biological systems and during chemical reactions .
1H-Indene-3-acetic acid has various applications in scientific research, particularly in medicinal chemistry:
Research continues into its potential therapeutic applications, particularly concerning cancer treatment and other inflammatory diseases .
Enterobacteriaceae species utilize tryptophan-dependent pathways as primary routes for indole-3-acetic acid biosynthesis. Enterobacter xiangfangensis BWH6 and Enterobacter asburiae STY10 demonstrate exceptional productivity, synthesizing up to 3,477 μg·mL⁻¹ and 3,378 μg·mL⁻¹ of indole-3-acetic acid, respectively, when supplemented with 2 mg·mL⁻¹ tryptophan. This represents a 6.3-fold to 15.8-fold increase compared to tryptophan-absent conditions [9]. Genomic analysis of these strains reveals the ipdC gene encoding indole-3-pyruvate decarboxylase, a key enzyme in the indole-3-pyruvic acid pathway. Reverse transcription quantitative PCR confirms upregulation of ipdC during peak indole-3-acetic acid production phases, establishing a direct correlation between gene expression and auxin yield [9]. Metabolic flux studies indicate that tryptophan availability modulates carbon allocation toward secondary metabolite synthesis, with optimal indole-3-acetic acid production occurring at mid-log phase (OD₆₀₀ ≈ 2.9–3.0) [9].
Table 1: Indole-3-Acetic Acid Production in Enterobacteriaceae Under Varying Tryptophan Conditions
Strain | IAA Without Trp (μg·mL⁻¹) | IAA With 2 mg·mL⁻¹ Trp (μg·mL⁻¹) | Fold Increase |
---|---|---|---|
Enterobacter xiangfangensis BWH6 | 553 | 3,477 | 6.29 |
Enterobacter asburiae STY10 | 214 | 3,378 | 15.79 |
Indole-3-pyruvate decarboxylase serves as the pivotal enzymatic gatekeeper in the indole-3-pyruvic acid pathway, converting indole-3-pyruvic acid to indole-3-acetaldehyde. In Bacillus amyloliquefaciens SQR9, this enzyme operates as part of a tripartite catalytic complex with aminotransferase (PatB) and aldehyde dehydrogenase (DhaS). Gene inactivation studies demonstrate severe indole-3-acetic acid reduction (55–86%) upon disruption of yclC (encoding indole-3-pyruvate decarboxylase) or associated genes [8]. The enzyme exhibits stringent substrate specificity for indole-3-pyruvic acid, with negligible activity toward aromatic or branched-chain keto acids. Regulatory elements upstream of ipdC homologs contain tryptophan-responsive promoters, enabling transcriptional activation when tryptophan concentrations exceed 0.5 mM [6] [8].
Environmental factors critically modulate indole-3-pyruvate decarboxylase functionality:
Actinomycetes exhibit phylogenetic divergence in indole-3-acetic acid biosynthesis strategies, with streptomycetes preferentially employing the indole-3-acetamide pathway while bacilli utilize the indole-3-pyruvic acid route. Streptomyces spp. possess iaaM and iaaH homologs encoding tryptophan-2-monooxygenase and indole-3-acetamide hydrolase, respectively. High-performance liquid chromatography analyses confirm indole-3-acetamide accumulation in Streptomyces-plant cocultures, with pathway efficiency reaching 85% of theoretical yield from tryptophan [1]. By contrast, Bacillus amyloliquefaciens SQR9 lacks iaaM/iaaH orthologs but contains the yclC-ysnE gene cluster supporting indole-3-pyruvic acid pathway dominance.
Table 2: Metabolic Efficiency of Indole-3-Acetic Acid Pathways in Actinomycetes
Pathway | Representative Genera | Key Enzymes | IAA Yield (μM·mg⁻¹ protein) | Tryptophan Conversion Efficiency (%) |
---|---|---|---|---|
Indole-3-acetamide | Streptomyces | IaaM, IaaH | 42.3 ± 3.7 | 85.2 |
Indole-3-pyruvic acid | Bacillus | PatB, YclC, DhaS | 28.6 ± 2.9 | 67.8 |
Indole-3-acetonitrile | Rhodococcus | Nitrilase (YhcX) | 15.1 ± 1.8 | 42.3 |
Gene knockout experiments in Bacillus amyloliquefaciens FZB42 reveal pathway redundancy: ysnE (tryptophan acetyltransferase) inactivation reduces indole-3-acetic acid by 72%, while yhcX (nitrilase) deletion causes 50% reduction. This suggests simultaneous operation of multiple pathways with distinct biochemical constraints [8]. The indole-3-pyruvic acid pathway demonstrates superior energy efficiency (ATP yield: 2.8 mol ATP·mol⁻¹ tryptophan) but requires precise cofactor balancing (NADPH/NAD⁺ ratio >0.7) [1] [8].
Fungal auxin biosynthesis exhibits remarkable plasticity, with pathogens like Ustilago maydis utilizing hybrid pathways while endophytes employ tryptophan-independent mechanisms. In Ustilago maydis, coccolith-bearing cells convert tryptophan to indole-3-acetic acid via indole-3-pyruvic acid and tryptamine branches, confirmed through intermediate feeding experiments and transcriptomics of tam1/tam2 (tryptophan aminotransferase) and iad1/iad2 (aldehyde dehydrogenase) genes [2] [10]. This species achieves indole-3-acetic acid titers of 30.8 ± 4.5 μg·mL⁻¹ under optimized fermentation conditions (24°C, pH 4.0, 900 rpm agitation) [2].
The endophyte Cyanodermella asteris demonstrates pathway duality:
Fungal effectors manipulate host auxin transport through:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: